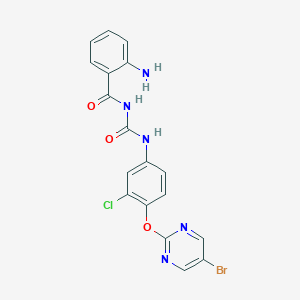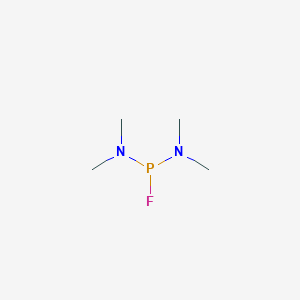
NSC639828
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC639828 is a potent inhibitor of DNA polymerase α, with an IC50 value of 70 μM . This compound has demonstrated significant antitumor activity, making it a promising candidate for cancer research . The chemical structure of this compound includes a benzoylphenylurea derivative, which is known for its ability to inhibit DNA polymerase α activity .
Preparation Methods
The synthesis of NSC639828 involves the reaction of specific benzoylphenylurea derivatives under controlled conditions . The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
NSC639828 undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
NSC639828 has a wide range of scientific research applications, including:
Mechanism of Action
NSC639828 exerts its effects by inhibiting DNA polymerase α, an enzyme crucial for DNA replication . The inhibition of this enzyme disrupts DNA synthesis, leading to the suppression of tumor cell proliferation . The molecular targets and pathways involved include the DNA polymerase α enzyme and the associated DNA replication machinery .
Comparison with Similar Compounds
NSC639828 is compared with other benzoylphenylurea derivatives, such as NSC624548, NSC639829, and NSC654259 . These compounds also inhibit DNA polymerase α but differ in their potency and specific applications . This compound is unique due to its high antitumor activity and specific inhibition of DNA polymerase α .
Properties
CAS No. |
134742-26-0 |
|---|---|
Molecular Formula |
C18H13BrClN5O3 |
Molecular Weight |
462.7 g/mol |
IUPAC Name |
2-amino-N-[[4-(5-bromopyrimidin-2-yl)oxy-3-chlorophenyl]carbamoyl]benzamide |
InChI |
InChI=1S/C18H13BrClN5O3/c19-10-8-22-18(23-9-10)28-15-6-5-11(7-13(15)20)24-17(27)25-16(26)12-3-1-2-4-14(12)21/h1-9H,21H2,(H2,24,25,26,27) |
InChI Key |
LRPFTPYFADHGQJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC(=O)NC2=CC(=C(C=C2)OC3=NC=C(C=N3)Br)Cl)N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=O)NC2=CC(=C(C=C2)OC3=NC=C(C=N3)Br)Cl)N |
Key on ui other cas no. |
134742-26-0 |
Synonyms |
2-amino-N-[[4-(5-bromopyrimidin-2-yl)oxy-3-chloro-phenyl]carbamoyl]ben zamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(5S)-1-[(1R,6R)-6-Methylcyclohex-3-ene-1-carbonyl]-5-(trityloxymethyl)pyrrolidin-2-one](/img/structure/B157461.png)





![N-(6-Hydrazinyl-6-oxohexyl)-6-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}hexanamide](/img/structure/B157473.png)

